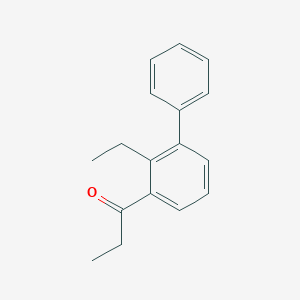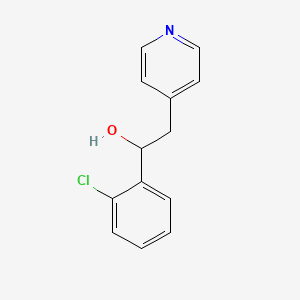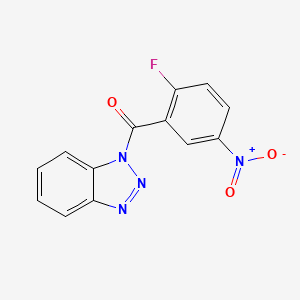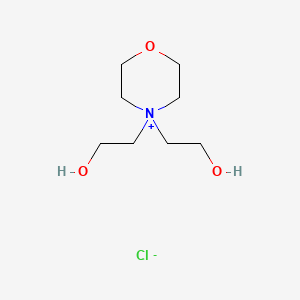
1-Benzyl-5-(2h-tetrazol-5-yl)-1h-imidazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties
Méthodes De Préparation
The synthesis of 1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine can be approached through several synthetic routes. One common method involves the reaction of benzylamine with 5-(2H-tetrazol-5-yl)-1H-imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. Industrial production methods may involve more scalable approaches, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine can be compared with other tetrazole derivatives such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-(2H-Tetrazol-5-yl)-1H-imidazole: A closely related compound with similar reactivity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
10553-42-1 |
|---|---|
Formule moléculaire |
C11H11N7 |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
1-benzyl-5-(2H-tetrazol-5-yl)imidazol-4-amine |
InChI |
InChI=1S/C11H11N7/c12-10-9(11-14-16-17-15-11)18(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15,16,17) |
Clé InChI |
PKFYHNTYNHGEBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NNN=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)


![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)



![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)
